![molecular formula C8H19N5O9P2S B584177 Lamivudine Diphosphate Ammonium Salt CAS No. 1187058-41-8](/img/structure/B584177.png)
Lamivudine Diphosphate Ammonium Salt
描述
Lamivudine Diphosphate Ammonium Salt is a derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This compound is known for its enhanced solubility and stability, making it a valuable compound in pharmaceutical research and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Diphosphate involves the phosphorylation of Lamivudine. A common method includes the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction is typically carried out in an anhydrous solvent such as acetonitrile .
Industrial Production Methods
Industrial production of Lamivudine Diphosphate Ammonium Salt involves large-scale phosphorylation reactions followed by purification steps such as anion exchange chromatography and reverse-phase chromatography. The yield of the diphosphorylation step can be around 56% .
化学反应分析
Types of Reactions
Lamivudine Diphosphate Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original nucleoside form.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Lamivudine.
Substitution: Various substituted phosphate derivatives.
科学研究应用
Chemical Properties and Mechanism of Action
Lamivudine Diphosphate Ammonium Salt has the molecular formula CHNOP and a molecular weight of approximately 423.28 g/mol. It acts as an active form that incorporates into viral DNA, leading to chain termination during DNA synthesis. This mechanism is crucial for its antiviral efficacy against Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B virus (HBV) .
Scientific Research Applications
-
Antiviral Studies :
- This compound is extensively used in laboratory studies to understand the mechanisms of HIV-1 and HBV replication. It serves as a model compound for evaluating the efficacy of other nucleoside analogs.
- Drug Development :
- Pharmacokinetics Research :
Case Studies
-
Combination Therapy in Pediatric Patients :
A study involving pediatric patients treated with Lamivudine in combination with Zidovudine showed improved outcomes in terms of viral load reduction compared to monotherapy. The intracellular concentrations of Lamivudine metabolites were significantly higher, indicating enhanced antiviral activity . -
Controlled Release Formulations :
Research on polyelectrolyte-coated microparticles demonstrated that Lamivudine could be released in a controlled manner over several weeks, providing insights into optimizing drug delivery systems for chronic conditions like HIV and HBV . -
Dendrimer-Based Delivery Systems :
Innovative studies have explored using dendrimers to enhance the targeting and delivery of Lamivudine to macrophages, showing potential in treating tuberculosis alongside viral infections .
作用机制
Lamivudine Diphosphate Ammonium Salt exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This results in chain termination and inhibition of viral replication .
相似化合物的比较
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Tenofovir Disoproxil Fumarate: A nucleotide reverse transcriptase inhibitor used for HIV and HBV treatment.
Abacavir: A nucleoside reverse transcriptase inhibitor used in combination therapies for HIV
Uniqueness
Lamivudine Diphosphate Ammonium Salt is unique due to its enhanced solubility and stability compared to other nucleoside analogs. This makes it particularly valuable in pharmaceutical formulations and research applications .
生物活性
Introduction
Lamivudine diphosphate ammonium salt is a phosphorylated form of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B. This compound exhibits significant biological activity due to its mechanism of action, pharmacokinetics, and therapeutic efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Lamivudine is initially phosphorylated to its active triphosphate form (lamivudine triphosphate) within cells. This active metabolite competes with natural nucleotides for incorporation into viral DNA during replication. The incorporation of lamivudine triphosphate results in chain termination due to the absence of a 3'-OH group essential for DNA elongation. This mechanism effectively inhibits the reverse transcriptase enzyme of HIV-1 and the polymerase of hepatitis B virus (HBV), leading to reduced viral replication .
Summary of Mechanism
- Active Form : Lamivudine triphosphate
- Target Enzymes : HIV reverse transcriptase, HBV polymerase
- Effect : Chain termination in viral DNA synthesis
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with an absolute bioavailability ranging from 86% to 87%. The peak serum concentration is achieved approximately 1-2 hours post-dose. The apparent volume of distribution is approximately 1.3 L/kg, with less than 36% bound to plasma proteins .
Table 1: Pharmacokinetic Parameters of Lamivudine
Parameter | Value |
---|---|
Bioavailability | 86% - 87% |
Peak Serum Concentration (Cmax) | 1.5 ± 0.5 mcg/mL |
Volume of Distribution | 1.3 ± 0.4 L/kg |
Protein Binding | <36% |
Case Studies on Hepatitis B Treatment
Lamivudine has shown significant efficacy in treating patients with hepatitis B, particularly those with decompensated liver cirrhosis. In a study involving 35 patients, lamivudine treatment led to a rapid suppression of HBV DNA levels to undetectable levels in over 80% of cases within eight weeks .
Notable Findings:
- Improvement in Biochemical Parameters : Significant reductions in ALT levels and Child-Turcotte-Pugh (CTP) scores were observed.
- Survival Rates : The actuarial three-year survival rate was reported at 72%, with higher rates for those surviving beyond six months .
Table 2: Clinical Outcomes from Lamivudine Treatment
Study Reference | Patient Group | HBV DNA Suppression | ALT Reduction (IU/L) | CTP Score Improvement |
---|---|---|---|---|
Villeneuve et al. | Decompensated HBV Cirrhosis (35) | >80% | From 111 to 58 | From 8.3 to 6.7 |
Yao & Bass | Child's C Cirrhosis (13) | - | - | Significant |
Fontana et al. | General HBV Cirrhosis (154) | >80% | - | - |
Safety and Resistance
While generally well-tolerated, lamivudine can lead to resistance, particularly in chronic hepatitis B patients. Resistance mutations have been documented in some patients after prolonged therapy . Adverse effects may include thrombocytopenia and paronychia, although these are relatively rare .
属性
IUPAC Name |
diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O9P2S.2H3N/c9-5-1-2-11(8(12)10-5)6-4-23-7(19-6)3-18-22(16,17)20-21(13,14)15;;/h1-2,6-7H,3-4H2,(H,16,17)(H2,9,10,12)(H2,13,14,15);2*1H3/t6-,7+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMQOMHLQNDRJX-AUCRBCQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N5O9P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857917 | |
Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187058-41-8 | |
Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。